![molecular formula C22H17N3O9 B12633014 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves several steps, typically starting with the preparation of the pyrrolidinone ring This can be achieved through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carboxyphenyl group can produce alcohols.
科学研究应用
4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and benzoic acid derivatives. These compounds share structural features with 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid but differ in the specific functional groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C22H17N3O9 |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
4-[3-[[1-(4-carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C22H17N3O9/c26-17-9-15(19(28)23(17)13-5-1-11(2-6-13)21(30)31)25(34)16-10-18(27)24(20(16)29)14-7-3-12(4-8-14)22(32)33/h1-8,15-16,34H,9-10H2,(H,30,31)(H,32,33) |
InChI 键 |
OAYUHJAWOVHHHT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


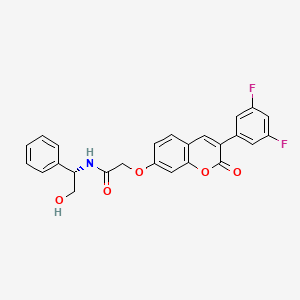
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
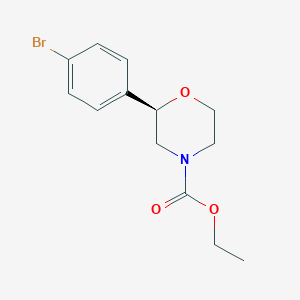

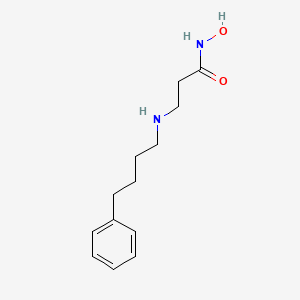
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
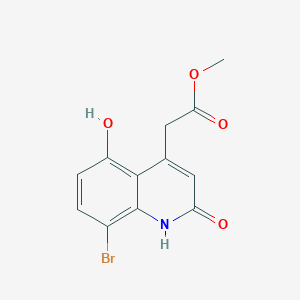
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
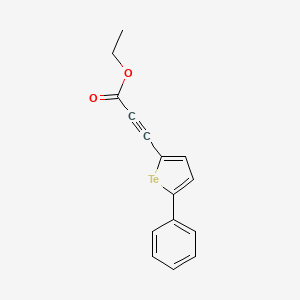

![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
